methyl 3-(N-(3-(furan-2-yl)-3-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate

Description

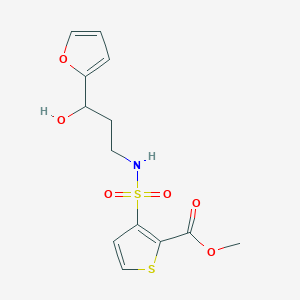

Methyl 3-(N-(3-(furan-2-yl)-3-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate is a sulfonamide-functionalized thiophene derivative characterized by a thiophene-2-carboxylate ester core with a sulfamoyl group at position 3. The sulfamoyl moiety is substituted with a 3-(furan-2-yl)-3-hydroxypropyl chain, introducing polar hydroxyl and heteroaromatic (furan) groups.

Properties

IUPAC Name |

methyl 3-[[3-(furan-2-yl)-3-hydroxypropyl]sulfamoyl]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6S2/c1-19-13(16)12-11(5-8-21-12)22(17,18)14-6-4-9(15)10-3-2-7-20-10/h2-3,5,7-9,14-15H,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIWQLMYHISDLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NCCC(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(N-(3-(furan-2-yl)-3-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate typically involves multiple steps. One common method includes the following steps:

Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the furan ring: This step involves the coupling of a furan derivative with the thiophene ring, often using palladium-catalyzed cross-coupling reactions.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(N-(3-(furan-2-yl)-3-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and furan rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Methyl 3-(N-(3-(furan-2-yl)-3-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate exhibits significant anticancer properties. Research has indicated that it can induce apoptosis in various cancer cell lines, including:

- HepG2 (liver cancer)

- MCF-7 (breast cancer)

Mechanisms of action include:

- Induction of Apoptosis : The compound promotes apoptosis by affecting mitochondrial pathways, increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2.

- Cell Cycle Arrest : It causes S-phase arrest in cancer cells, inhibiting their proliferation.

Antimicrobial Activity

This compound shows promising antimicrobial effects against several pathogens. Preliminary studies suggest it may inhibit the growth of bacteria such as:

- Escherichia coli

- Staphylococcus aureus

The presence of the furan ring enhances its interaction with biological targets, potentially improving efficacy compared to other compounds.

Neuroprotective Potential

Recent studies have indicated that similar compounds may act as inhibitors of butyrylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's disease. This suggests that this compound could be explored for neuroprotective applications.

Case Studies

Several studies have focused on the biological activities of this compound:

-

Anticancer Studies : In vitro evaluations conducted by various institutions have shown that this compound has a high level of antimitotic activity against human tumor cells, with mean GI values indicating significant cytotoxicity.

Cell Line GI50 (µM) TGI (µM) HepG2 15.72 50.68 MCF-7 20.00 60.00 - Antimicrobial Efficacy : Laboratory tests demonstrated that this compound effectively inhibited bacterial growth in various strains.

Mechanism of Action

The mechanism of action of methyl 3-(N-(3-(furan-2-yl)-3-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The furan and thiophene rings can interact with various enzymes and receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Table 1: Key Structural Features of Analogs

Physicochemical Properties

- Polarity and Solubility: The target compound’s hydroxyl and furan groups likely enhance polarity compared to the methoxycarbonylmethyl-substituted analog (CAS 106820-63-7), which has a logP of 1.45 .

- Thermal Stability : The methoxycarbonylmethyl analog melts at 96–98°C , while the target compound’s hydroxyl group could elevate its melting point due to intermolecular hydrogen bonding.

Biological Activity

Methyl 3-(N-(3-(furan-2-yl)-3-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer and antibacterial activities, as well as its mechanisms of action.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula :

- Molecular Weight : 339.4 g/mol

This compound features a thiophene ring, a sulfamoyl group, and a furan derivative, which may contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of furan compounds have shown significant cytotoxic effects against various cancer cell lines.

-

Cytotoxicity Studies :

Compound Name Cell Line IC50 (µg/mL) Methyl-5-(hydroxymethyl)-2-furan carboxylate HeLa 62.37 Methyl-5-(hydroxymethyl)-2-furan carboxylate HepG2 Not reported

Antibacterial Activity

The compound also exhibits antibacterial properties, particularly against Gram-positive and Gram-negative bacteria.

-

Minimum Inhibitory Concentration (MIC) :

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 500 Bacillus cereus 500 E. coli 250 B. subtilis 250

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Cell Cycle Arrest : Compounds with similar structures have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Inhibition of Bacterial Growth : The sulfamoyl group may interfere with bacterial folate synthesis pathways, similar to other sulfonamide antibiotics.

Case Studies

Several case studies have illustrated the efficacy of related compounds in clinical settings:

- Study on Anticancer Activity : A study reported that furan derivatives were effective in reducing tumor size in xenograft models, highlighting their potential for therapeutic use .

- Antibacterial Efficacy : Another research project focused on the antibacterial activity of these compounds against resistant strains, showing promising results in vitro and in vivo .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 3-(N-(3-(furan-2-yl)-3-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodology : Synthesis typically involves multi-step reactions starting with thiophene core functionalization. Key steps include:

Sulfamoylation : Reacting thiophene-2-carboxylate derivatives with sulfamoyl chloride intermediates under anhydrous conditions (e.g., dry CH₂Cl₂, N₂ atmosphere) .

Coupling with furan-propanol : Introducing the N-(3-(furan-2-yl)-3-hydroxypropyl) group via nucleophilic substitution or amidation, often using coupling agents like DCC/DMAP .

Purification : Reverse-phase HPLC (e.g., methanol-water gradient) or recrystallization to achieve >95% purity .

- Optimization Strategies :

- Vary catalysts (e.g., triethylamine for acid scavenging) .

- Adjust reaction time/temperature (e.g., reflux for 12–24 hours) .

- Monitor intermediates via TLC or LC-MS to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Recommended Techniques :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., sulfamoyl group at C3 of thiophene, furan protons at δ 6.2–7.4 ppm) .

- IR Spectroscopy : Identify key functional groups (e.g., S=O stretching at 1150–1250 cm⁻¹, C=O at 1700 cm⁻¹) .

- HRMS : Verify molecular weight (e.g., [M+H]⁺ with <2 ppm error) .

- Data Interpretation : Cross-reference spectral data with analogs like methyl 3-(N-(pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate .

Advanced Research Questions

Q. How does the furan-hydroxypropyl substituent influence the compound’s bioavailability and metabolic stability?

- Methodological Approach :

LogP Analysis : Measure octanol-water partitioning to assess lipophilicity (predicted LogP ~2.5 due to polar sulfamoyl and hydroxy groups) .

In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

Structural Modifications : Compare with analogs lacking the hydroxy group (e.g., methyl 3-(N-(3-ethylphenyl)sulfamoyl)thiophene-2-carboxylate) to isolate stability trends .

Q. What contradictory findings exist regarding this compound’s antibacterial activity, and how can they be resolved?

- Contradictions :

- Evidence from thiophene-sulfamoyl analogs shows variable MIC values (e.g., 2–32 µg/mL against S. aureus) depending on assay conditions .

- Resolution Strategies :

- Standardize assays (e.g., broth microdilution per CLSI guidelines).

- Test against isogenic bacterial strains to isolate resistance mechanisms .

- Use cheminformatics to correlate activity with substituent electronic profiles (e.g., Hammett constants) .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological interactions of this compound with target enzymes?

- Workflow :

DFT Calculations : Optimize geometry at B3LYP/6-31G* level to determine electrostatic potential maps (focus on sulfamoyl and carboxylate groups) .

Molecular Docking : Screen against targets (e.g., dihydrofolate reductase) using AutoDock Vina; validate with MD simulations .

SAR Analysis : Compare binding scores with analogs (e.g., furan vs. phenyl substituents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.